methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate
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Overview
Description
Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted aniline moiety, an acyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-chloroaniline, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethyl-2-chloroaniline.
Acylation: N-ethyl-2-chloroaniline is then acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield 2-(2-chloro-N-ethylanilino)acetyl chloride.
Esterification: The final step involves the reaction of 2-(2-chloro-N-ethylanilino)acetyl chloride with methyl glycinate in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chloro group on the aniline moiety can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of chloro-substituted aniline derivatives with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate involves its interaction with specific molecular targets. The chloro-substituted aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester and acyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(2-chloroanilino)acetyl]amino]acetate
- Methyl 2-[[2-(N-ethylanilino)acetyl]amino]acetate
- Methyl 2-[[2-(2-bromo-N-ethylanilino)acetyl]amino]acetate
Uniqueness
Methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate is unique due to the presence of both the chloro and N-ethyl substituents on the aniline moiety
Properties
IUPAC Name |
methyl 2-[[2-(2-chloro-N-ethylanilino)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-16(11-7-5-4-6-10(11)14)9-12(17)15-8-13(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJGIHNRZDHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC(=O)OC)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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